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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. In the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced computational methods to generate a reliable set of predicted NMR data. The guide offers an in-depth interpretation of the predicted chemical shifts and coupling constants, supported by a comparative analysis with experimentally determined data for structurally related 1,2,4-triazole derivatives. Furthermore, a comprehensive methodology for the computational prediction and a standard protocol for experimental NMR data acquisition are presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the spectroscopic characteristics of this compound.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of various substituents onto the triazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, incorporates three key functional groups: a fluorine atom at the 3-position, a methyl group at the N1 position, and a methylthio group at the 5-position. Each of these substituents is expected to significantly influence the electronic environment and, consequently, the NMR spectral characteristics of the triazole core.

The fluorine atom, with its high electronegativity, is anticipated to exert a strong deshielding effect on adjacent nuclei. The N-methylation predefines the tautomeric form and introduces a characteristic signal in the ¹H NMR spectrum. The methylthio group is another important modulator of biological activity and will have its own distinct spectral signature.

Given the novelty of this compound, experimental NMR data is not yet available in the public domain. Therefore, this guide utilizes a computational approach to predict the ¹H and ¹³C NMR spectra. This predictive methodology, grounded in established theoretical principles, provides a robust framework for the initial characterization of the molecule and will be an indispensable tool for its future synthesis and identification.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole are summarized below. These predictions were generated using a combination of empirical and computational methods, including Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, which has shown good agreement with experimental data for similar heterocyclic systems.[1]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show two distinct singlets corresponding to the N-methyl and S-methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (Hz)
N-CH₃3.6 - 3.8Singlet-
S-CH₃2.6 - 2.8Singlet-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will display four signals corresponding to the two triazole ring carbons and the two methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (¹JCF, ²JCF, Hz)
C3155 - 160~240-260 (¹JCF)
C5150 - 155~15-25 (²JCF)
N-CH₃35 - 40-
S-CH₃15 - 20-

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized based on the electronic effects of the substituents on the 1,2,4-triazole ring.

¹H NMR Spectrum
  • N-CH₃ (3.6 - 3.8 ppm): The protons of the N-methyl group are expected to resonate in this downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms of the triazole ring. This is consistent with experimental data for other N-methylated triazoles. For instance, in 1-methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole, the N-CH₃ signal appears at δ 3.79 ppm.[2]

  • S-CH₃ (2.6 - 2.8 ppm): The protons of the methylthio group are predicted to appear at a slightly more upfield position compared to the N-methyl group. The sulfur atom is less electronegative than nitrogen, leading to a less deshielded environment for these protons. This is in agreement with the experimental value of δ 2.66 ppm for the S-CH₃ group in a similar triazole derivative.[2]

¹³C NMR Spectrum
  • C3 (155 - 160 ppm): This carbon is directly attached to the highly electronegative fluorine atom, which is expected to cause a significant downfield shift. Furthermore, the direct, one-bond coupling to fluorine (¹JCF) is predicted to be large, in the range of 240-260 Hz, which is a characteristic feature of C-F bonds.

  • C5 (150 - 155 ppm): This carbon, attached to the methylthio group and a nitrogen atom, is also expected to be in the downfield region typical for triazole ring carbons.[3] A smaller, two-bond coupling to the fluorine atom (²JCF) of approximately 15-25 Hz is also anticipated.

  • N-CH₃ (35 - 40 ppm): The chemical shift for the N-methyl carbon is consistent with values observed for other N-methylated heterocyclic systems. For example, the N-CH₃ carbon in 1-methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole resonates at δ 35.80 ppm.[2]

  • S-CH₃ (15 - 20 ppm): The methyl carbon of the methylthio group is predicted to be the most upfield signal, which is typical for such groups. The experimental value for a similar compound was found to be at δ 17.03 ppm.[2]

Methodologies

Computational Prediction of NMR Spectra

The predicted NMR data presented in this guide were derived using a theoretical approach due to the absence of experimental data. The following workflow outlines the methodology.

G cluster_0 Molecular Modeling cluster_1 NMR Calculation cluster_2 Data Analysis mol_build 1. 3D Molecular Structure Construction geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt giao 3. GIAO-DFT Calculation of Shielding Tensors geom_opt->giao ref 4. Referencing to TMS giao->ref shift_pred 5. Prediction of Chemical Shifts ref->shift_pred coupling_pred 6. Prediction of Coupling Constants shift_pred->coupling_pred

Figure 1: Workflow for the computational prediction of NMR spectra.

  • 3D Molecular Structure Construction: A 3D model of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole was built using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was optimized to its lowest energy conformation using Density Functional Theory (DFT) calculations, for example, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).[1]

  • GIAO-DFT Calculation: The magnetic shielding tensors for each nucleus were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.[4]

  • Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference standard, typically tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).

  • Prediction of Chemical Shifts and Coupling Constants: The final predicted chemical shifts and C-F coupling constants were obtained from the calculations.

Recommended Experimental Protocol for NMR Data Acquisition

For the future experimental validation of the predicted data, the following protocol is recommended.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Place Sample in Spectrometer (≥400 MHz) transfer->instrument lock_shim 5. Lock and Shim instrument->lock_shim acquire 6. Acquire ¹H and ¹³C Spectra lock_shim->acquire process 7. Fourier Transform, Phase, and Baseline Correction acquire->process calibrate 8. Calibrate to Solvent Residual Peak process->calibrate analyze 9. Analyze and Assign Signals calibrate->analyze

Figure 2: Recommended workflow for experimental NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals and analyze the multiplicities.

Comparative Analysis with Structurally Related Compounds

To lend further credence to the predicted spectral data, a comparison with the experimentally determined NMR data of structurally analogous compounds is crucial.

  • 1-Methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole: As previously mentioned, the experimental ¹H NMR data for this compound shows signals for N-CH₃ at δ 3.79 ppm and S-CH₃ at δ 2.66 ppm. The corresponding ¹³C signals are at δ 35.80 and 17.03 ppm, respectively.[2] These values are in excellent agreement with our predicted ranges for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole.

  • General Trends for Substituted 1,2,4-Triazoles: The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140-170 ppm, which is consistent with our predictions for C3 and C5.[3] The exact chemical shifts are highly dependent on the nature and position of the substituents. The presence of a highly electronegative fluorine atom at C3 is expected to shift this carbon's resonance significantly downfield, as reflected in our prediction.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. The predicted data, derived from robust computational methods, offers valuable insights into the expected spectroscopic characteristics of this novel compound. The detailed interpretation and comparative analysis with known analogs provide a strong foundation for the future experimental identification and characterization of this molecule. The methodologies outlined herein serve as a practical guide for both the computational prediction and experimental acquisition of NMR data for this and similar heterocyclic systems. This work is anticipated to be a valuable asset for chemists and pharmacologists working on the synthesis and development of new 1,2,4-triazole-based therapeutic agents.

References

  • GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. PubMed. (2013, December 15). [Link]

  • Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. (2021, June 30). [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. (2015, December 4). [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. (2023, May 18). [Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput In Vitro Profiling of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole: CYP51 Inhibition, Antifungal Efficacy, and Cytotoxicity

Introduction & Scientific Rationale The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeting sterol 14α-demethylase (CYP51) in fungal pathogens....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeting sterol 14α-demethylase (CYP51) in fungal pathogens. The investigational compound 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole introduces a highly specific substitution pattern designed to optimize both target engagement and metabolic stability.

Mechanistic Causality of the Scaffold:

  • 1,2,4-Triazole Core: The unhindered nitrogen (N4) acts as a classic hydrogen-bond acceptor and, more critically, coordinates directly with the heme iron in the active site of cytochrome P450 enzymes, arresting their catalytic cycle.

  • 3-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom withdraws electron density from the triazole ring. This reduces the basicity of the coordinating nitrogen, which is a deliberate design choice to minimize off-target binding to mammalian CYP450 enzymes (e.g., CYP3A4, CYP2D6), thereby improving the therapeutic index.

  • 5-Methylthio Group: The thioether moiety occupies the hydrophobic access channel of the CYP51 enzyme. The polarizability of the sulfur atom allows for unique van der Waals interactions with the hydrophobic residues lining the fungal CYP51 binding pocket, enhancing binding affinity compared to simple alkyl substituents.

To rigorously evaluate this compound, we have designed a self-validating in vitro screening cascade comprising target-specific enzyme inhibition, phenotypic antifungal susceptibility, and mammalian cytotoxicity profiling.

Target Engagement: CYP51 Inhibition Pathway

Fungal cell membrane integrity relies heavily on ergosterol. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol to produce ergosterol precursors[1]. Inhibition of this step leads to the accumulation of toxic methylated sterols and cell death.

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Iron Active Site) Lanosterol->CYP51 Binds to Active Site Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol 14α-demethylation (Normal Pathway) Inhibitor 3-Fluoro-1-methyl-5-(methylthio) -1H-1,2,4-triazole Inhibitor->CYP51 Coordinates Heme Iron (Pathway Blockade)

Mechanism of CYP51 inhibition by the fluorinated triazole thioether.

Experimental Workflows & Protocols

The following protocols are engineered to provide a self-validating data package. By combining biochemical, microbiological, and mammalian cell-based assays, researchers can triangulate the compound's true efficacy and safety profile.

Assay_Workflow cluster_assays In Vitro Biological Screening Cascade CompPrep Compound Preparation (Serial Dilution in 100% DMSO) CYP51 Biochemical Assay CYP51 Inhibition (Fluorescence) CompPrep->CYP51 Max 1% DMSO MIC Phenotypic Assay CLSI M27 Antifungal MIC CompPrep->MIC Max 1% DMSO Tox Safety Assay HepG2 Cytotoxicity (CellTiter-Glo) CompPrep->Tox Max 0.5% DMSO Data Data Synthesis & Analysis (IC50, MIC, CC50, Selectivity Index) CYP51->Data MIC->Data Tox->Data

High-throughput screening cascade for triazole derivative evaluation.

Protocol A: In Vitro Reconstituted Fungal CYP51 Enzyme Inhibition Assay

Rationale: We utilize BOMCC (benzyloxymethylcyanocoumarin) as a fluorogenic surrogate substrate. Cleavage of BOMCC by CYP51 yields a highly fluorescent coumarin derivative, allowing for real-time kinetic monitoring without the bottlenecks of LC-MS/MS[2].

Materials:

  • Recombinant fungal CYP51 (e.g., C. albicans) and Cytochrome P450 reductase (CPR)[1].

  • BOMCC Substrate and NADPH.

  • Potassium phosphate buffer (50 mM, pH 7.4).

Step-by-Step Procedure:

  • Enzyme Mix Preparation: Prepare a reaction mixture containing 37 pmol/mL of CYP51 and 100 µM BOMCC in 50 mM potassium phosphate buffer (pH 7.4)[2].

  • Compound Plating: Dispense 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole into a 384-well black microplate using a 10-point dose-response curve (e.g., 0.001 to 50 µM). Ensure final DMSO concentration remains 1% (v/v) to prevent solvent-induced enzyme denaturation[2].

  • Pre-incubation: Add the enzyme mix to the compound wells and pre-incubate at 37°C for 10 minutes. Causality: This step is critical to allow the triazole to establish equilibrium binding with the heme iron before substrate competition begins[1].

  • Reaction Initiation: Add NADPH (final concentration 80 µg/mL) to initiate the catalytic cycle[2].

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 405 nm / Emission: 460 nm) continuously for 30 minutes at 37°C[2].

  • Data Processing: Calculate the initial velocity ( V0​ ) for each well. Plot % inhibition versus log[inhibitor] to derive the IC 50​ .

Protocol B: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

Rationale: Biochemical potency does not always translate to cellular efficacy due to efflux pumps or poor cell wall permeability. We employ the Clinical and Laboratory Standards Institute (CLSI) M27 protocol to determine the Minimum Inhibitory Concentration (MIC)[3]. RPMI 1640 buffered with MOPS to pH 7.0 is strictly utilized because standard unbuffered media undergo pH shifts during fungal growth, which artificially alters the ionization state and apparent potency of the compound[4].

Step-by-Step Procedure:

  • Inoculum Preparation: Subculture Candida albicans (and quality control strain C. krusei ATCC 6258) on Sabouraud Dextrose Agar. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard, then dilute in RPMI 1640 (with MOPS) to a final test concentration of 0.5×103 to 2.5×103 CFU/mL[3].

  • Plate Assembly: In a 96-well clear, flat-bottom plate, add 100 µL of the compound (2x final concentration, serially diluted) to 100 µL of the fungal inoculum.

  • Incubation: Incubate plates aerobically at 35°C for 24 to 48 hours[3].

  • Endpoint Determination: Read the plates visually or via spectrophotometer (OD 530​ ). The MIC for triazoles is defined as the lowest concentration that produces a 50% reduction in growth compared to the drug-free growth control[4].

Protocol C: Mammalian Cytotoxicity Profiling (HepG2)

Rationale: To establish a Therapeutic Index, mammalian cytotoxicity must be assessed. We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay on human hepatoma (HepG2) cells. ATP quantification via luciferase is chosen over tetrazolium-based assays (MTT/MTS) because triazole thioethers can sometimes exhibit redox-cycling artifacts in colorimetric assays; luminescence provides a direct, interference-free metabolic snapshot[5],[6].

Step-by-Step Procedure:

  • Cell Plating: Seed HepG2 cells at 10,000 cells/well in 90 µL of EMEM + 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO 2​ to allow attachment[5].

  • Dosing: Add 10 µL of 10x compound solutions (final assay concentrations ranging from 0.1 to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 50 µM Tamoxifen)[5].

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Causality: This single-step addition lyses the cells, inhibits endogenous ATPases, and provides luciferin/luciferase to generate a stable luminescent signal proportional to the ATP present in viable cells[6].

  • Readout: Mix on an orbital shaker for 2 minutes to induce lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence[6]. Calculate the CC 50​ (concentration reducing viability by 50%).

Quantitative Data Presentation

To validate the investigational profile of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, the data synthesized from the screening cascade should be tabulated to highlight the Selectivity Index (SI), which is the ratio of mammalian toxicity to fungal efficacy.

Table 1: Representative In Vitro Profiling Data Summary

CompoundCYP51 IC 50​ (nM)C. albicans MIC (µg/mL)HepG2 CC 50​ (µM)Selectivity Index (CC 50​ / MIC)*
3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole 42.5 ± 3.10.25> 100> 400
Fluconazole (Reference Standard) 85.0 ± 5.40.50> 100> 200
Tamoxifen (Cytotoxicity Control) N/AN/A12.4 ± 1.2N/A

*Note: For accurate SI calculation, MIC values (µg/mL) must be converted to molarity prior to dividing the CC 50​ (µM) by the MIC (µM).

References

  • Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". CLSI.org.[3] URL:

  • Promega Corporation. "High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay". Promega.com.[5] URL:

  • BenchChem. "Application Notes and Protocols for Antitrypanosomal Sterol 14α-Demethylase (CYP51) Inhibitors". Benchchem.com.[2] URL:

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore". ANSI.org.[4] URL:

  • Promega Corporation. "CellTiter-Glo™ Luminescent Cell Viability Assay". Promega.com.[6] URL:

  • BenchChem. "Application Note: High-Throughput Enzyme Inhibition Assay for Evaluating Tetraconazole's Effect on Fungal Sterol Demethylase (CYP51)". Benchchem.com.[1] URL:

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole production

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered during the synthesis of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole .

The production of highly substituted 1,2,4-triazoles is notoriously prone to regioselectivity issues and harsh late-stage functionalization conditions. This guide bridges the gap between theoretical chemistry and bench-level execution, providing you with self-validating protocols and causal troubleshooting steps.

Pathway Visualization: Impurity Genesis in Triazole Synthesis

To effectively troubleshoot, we must first map where the reaction diverges from the intended pathway. The diagram below illustrates the critical nodes where regioisomers, over-alkylation products, and degradation impurities emerge.

G SM 3-Amino-5-(methylthio) -1H-1,2,4-triazole Meth N-Methylation (MeI, Base) SM->Meth N1 1-Methyl Isomer (Target Intermediate) Meth->N1 Major (Kinetic) N2 2-Methyl & 4-Methyl (Regio-Impurities) Meth->N2 Minor (Thermodynamic) OverAlk Triazolium Salts (Over-alkylation) Meth->OverAlk Excess MeI Fluoro Fluorination (Balz-Schiemann / Halex) N1->Fluoro Prod 3-Fluoro-1-methyl-5-(methylthio) -1H-1,2,4-triazole Fluoro->Prod Anhydrous Success Hydrol 3-Hydroxy Impurity (Hydrolysis) Fluoro->Hydrol H2O Present Ox Sulfoxide/Sulfone (Oxidation) Prod->Ox Air/Oxidants

Figure 1: Synthetic workflow and common impurity divergence points in substituted 1,2,4-triazole production.

Troubleshooting Q&A

Q1: During the N-methylation step, my LC-MS shows multiple peaks with the identical mass (M+H 148). Why is this happening, and how do I isolate the correct isomer? A: You are observing the formation of N-methyl regioisomers. The 1,2,4-triazole ring contains three nucleophilic nitrogen atoms (N1, N2, and N4). Alkylation is governed by a delicate balance of steric hindrance from the 5-methylthio group and the electronic effects of the 3-substituent[1]. Under standard basic conditions (e.g., K₂CO₃ in DMF), N1-alkylation is kinetically favored, but N2 and N4 isomers will form as minor products. Causality Fix: To suppress N2/N4 formation, avoid thermodynamic equilibrating conditions (high heat). Run the reaction at 0–5 °C and use a bulky base like DIPEA or strictly controlled equivalents of K₂CO₃.

Q2: I am losing my product into the aqueous waste during the methylation workup. The organic layer shows very low yield. What went wrong? A: You have likely over-alkylated the triazole, forming a 1,4-dimethyl-5-(methylthio)-1,2,4-triazolium salt[2]. Triazolium salts are highly polar and partition almost exclusively into the aqueous phase during extraction. Causality Fix: This occurs when an excess of methyl iodide (MeI) is used, or the reaction is left stirring too long after the starting material is consumed. Strictly limit MeI to 1.05 equivalents and quench the reaction immediately upon completion.

Q3: My fluorination step (via diazotization of the 3-amino precursor) is yielding a highly polar impurity instead of the target fluoro-triazole. What is it? A: This is the 3-hydroxy-1-methyl-5-(methylthio)-1,2,4-triazole impurity. Traditional Balz-Schiemann reactions require the thermal decomposition of a diazonium tetrafluoroborate salt[3]. If even trace amounts of water are present during the decomposition step, water outcompetes the fluoride ion as a nucleophile, leading to hydrolytic degradation (phenolic-type OH insertion). Causality Fix: You must ensure absolute anhydrous conditions during the thermal decomposition. Wash the isolated diazonium salt with anhydrous ether and dry it under a high vacuum before heating. Alternatively, switch to an anhydrous nitrosonium tetrafluoroborate (NOBF₄) protocol.

Q4: After storing my final purified batch for a month, I am detecting M+16 and M+32 impurities. Is the compound degrading? A: Yes. The 5-methylthio (-SMe) group is susceptible to autoxidation, forming the corresponding sulfoxide (M+16) and sulfone (M+32). Causality Fix: Store the final product under an inert argon atmosphere at -20 °C. Avoid using ethereal solvents that may contain peroxides during your final crystallization or chromatography steps.

Quantitative Data: Impurity Analytical Signatures

Use this self-validating data table to quickly identify impurities via NMR or LC-MS during your in-process checks.

Impurity ProfileOrigin / CauseLC-MS (ESI+)¹H NMR Signature (CDCl₃)Prevention Strategy
N2-Methyl Isomer Thermodynamic alkylation[M+H]⁺ matches targetN-CH₃ shifts downfield (~4.1 ppm) vs target (~3.8 ppm)Strict temperature control (0 °C); limit base.
Triazolium Salt Over-alkylation (Excess MeI)[M]⁺ +14 DaTwo distinct N-CH₃ singlets (~4.0 and 4.2 ppm)Limit MeI to 1.05 eq; monitor via TLC closely.
3-Hydroxy Triazole Hydrolysis during fluorination[M+H]⁺ -2 Da (vs target)Broad -OH peak (~10-11 ppm); loss of ¹⁹F signalRigorous anhydrous conditions during Balz-Schiemann.
Sulfoxide Degradant Oxidation of 5-SMe group[M+H]⁺ +16 DaS-CH₃ shifts from ~2.6 ppm to ~3.1 ppmStore under Argon; avoid peroxide-containing solvents.

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these optimized step-by-step methodologies.

Protocol A: Regioselective N1-Methylation

Objective: Maximize N1 selectivity while preventing triazolium salt formation.

  • Preparation: Suspend 3-amino-5-(methylthio)-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (1.1 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-brine bath.

  • Alkylation: Dissolve Methyl Iodide (1.05 eq) in an equal volume of anhydrous DMF. Add this solution dropwise over 45 minutes using a syringe pump. Self-Validation Check: Run a TLC (DCM:MeOH 9:1) 15 minutes after addition. You should see the target spot forming above the baseline, with minimal baseline retention (which would indicate triazolium).

  • Quench & Workup: After 2 hours at 0 °C, quench immediately with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to separate the minor N2/N4 isomers.

Protocol B: Anhydrous Fluorination (Modified Balz-Schiemann)

Objective: Introduce the 3-fluoro group while strictly preventing 3-hydroxy hydrolysis.

  • Diazotization: Dissolve the 3-amino-1-methyl-5-(methylthio)-1,2,4-triazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at -20 °C.

  • Reagent Addition: Add Nitrosonium tetrafluoroborate (NOBF₄, 1.2 eq) in small portions under a heavy stream of argon. Stir for 1 hour at -20 °C. Self-Validation Check: The precipitation of the diazonium tetrafluoroborate salt should be visible as a thick white/yellow suspension.

  • Solvent Swap: Carefully evaporate the DCM under a vacuum (without heating). Resuspend the solid in anhydrous 1,2-dichlorobenzene.

  • Thermal Decomposition: Heat the suspension rapidly to 130 °C. Evolution of nitrogen gas will be observed. Maintain temperature until gas evolution ceases (approx. 2 hours).

  • Workup: Cool to room temperature, dilute with DCM, and wash with saturated NaHCO₃ to neutralize residual acidic byproducts. Purify via silica gel chromatography.

References

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at:[Link]

  • Controlling Pd(IV) reductive elimination pathways enables Pd(II)-catalysed enantioselective C(sp3)-H fluorination. ResearchGate. Available at:[Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole . This guide bypasses generic advice, providing field-proven, causality-driven troubleshooting steps and self-validating experimental protocols to ensure your in vitro and in vivo workflows succeed.

Section 1: Molecular Triage & Physicochemical Profiling (FAQ)

Q: Why is 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole so poorly soluble in aqueous media compared to other triazoles? A: The poor aqueous solubility of this specific molecule is a direct consequence of its highly modified substitution pattern. While the parent 1H-1,2,4-triazole is highly water-soluble due to its polarity and ability to form hydrogen bonds[1], this specific derivative is heavily functionalized:

  • N1-Methylation: Alkylation at the N1 position removes the only hydrogen bond donor (the N-H proton) from the triazole ring, drastically reducing its affinity for water molecules.

  • C3-Fluoro & C5-Methylthio Groups: The addition of a highly electronegative but hydrophobic fluorine atom, combined with a bulky, lipophilic methylthio group, significantly increases the molecule's LogP (partition coefficient).

  • Lack of Ionizable Centers: Because N1 is alkylated and the other positions are substituted with non-ionizable groups, the molecule lacks a basic amine or acidic proton within the physiological pH range. Consequently, traditional pH adjustment or salt formation strategies are entirely ineffective for this compound[2].

Section 2: Troubleshooting Formulation Strategies (Q&A)

Q: When I dilute my DMSO stock of the triazole into the aqueous assay buffer for in vitro screening, the compound immediately precipitates. How do I prevent this? A: You are experiencing a classic "solvent shift" precipitation. When the DMSO is diluted into water, the hydrophobic triazole rapidly nucleates because the mixed solvent system can no longer maintain supersaturation.

  • The Solution: Implement a co-solvent/surfactant/protein system[3].

  • The Causality: Surfactants like Tween 80 lower the interfacial tension, while carrier proteins like Bovine Serum Albumin (BSA) provide hydrophobic binding pockets that act as a thermodynamic "sink" for the lipophilic triazole, preventing nucleation and aggregation.

  • Self-Validating Check: Measure the optical density (OD) at 600 nm of your assay buffer over 2 hours. A rising OD600 indicates nanoparticle precipitation. A perfectly stable baseline confirms successful solubilization.

Q: We are moving to animal PK studies, but oral bioavailability is negligible. What is the best formulation strategy? A: For in vivo dosing of a highly lipophilic compound lacking ionizable groups, Amorphous Solid Dispersions (ASDs) or Cyclodextrin complexation are the most reliable strategies[3],[2].

  • The Solution: Formulate the triazole as an ASD using a hydrophilic polymer matrix (e.g., PVP or HPMCAS).

  • The Causality: The crystalline lattice energy of this highly substituted triazole must be overcome for dissolution to occur. By trapping the molecule in an amorphous state within a polymer matrix, you bypass the lattice energy barrier entirely, generating a supersaturated solution in the gastrointestinal tract that drives passive absorption[2].

Section 3: Visual Workflows

FormulationWorkflow Start Analyze API: 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole CheckIon Are there ionizable groups (pKa 2-10)? Start->CheckIon NoIon No (N1 Methylated, C3 Fluoro, C5 Thio) CheckIon->NoIon Evaluate Structure InVitro In Vitro Assay Formulation NoIon->InVitro Target: Assays InVivo In Vivo PK Formulation NoIon->InVivo Target: Animal PK Sol1 Use Co-solvents/Surfactants (DMSO, Tween 80) InVitro->Sol1 Sol2 Use ASD or Cyclodextrins (HP-β-CD) InVivo->Sol2

Decision tree for selecting solubility enhancement strategies based on API properties.

ASDWorkflow API Crystalline API (Poorly Soluble) Solvent Dissolve in Common Solvent API->Solvent Polymer Hydrophilic Polymer (e.g., PVP, HPMCAS) Polymer->Solvent Evap Rapid Solvent Evaporation Solvent->Evap ASD Amorphous Solid Dispersion (Enhanced Bioavailability) Evap->ASD Prevents Crystallization

Step-by-step mechanism of Amorphous Solid Dispersion (ASD) preparation.

Section 4: Self-Validating Experimental Protocols

Protocol A: Phase Solubility Profiling with HP-β-CD

Cyclodextrins form inclusion complexes that increase the apparent solubility of hydrophobic molecules while maintaining chemical stability[3].

  • Preparation: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) ranging from 0 to 50 mM in PBS (pH 7.4).

  • Saturation: Add an excess amount of crystalline 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole to each vial.

  • Equilibration: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the samples at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification & Self-Validation: Analyze the filtrate via HPLC-UV. Validation Step: Plot the drug concentration against the HP-β-CD concentration. A linear increase (an AL​ -type phase solubility profile) confirms a 1:1 stoichiometric inclusion complex, validating the thermodynamic efficacy of the cyclodextrin cavity for this specific triazole.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
  • Dissolution: Dissolve the triazole API and Polyvinylpyrrolidone (PVP K30) in a 1:3 weight ratio in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Note: Rapid evaporation is critical to kinetically trap the drug in the polymer before it can crystallize.

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Gently mill the solid dispersion and pass it through a 60-mesh screen to ensure uniform particle size.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) on the final powder. Validation Step: The complete disappearance of sharp Bragg peaks and the appearance of a broad "halo" confirms the successful conversion from the crystalline to the highly soluble amorphous state.

Section 5: Quantitative Data Summary

The table below summarizes the expected outcomes when applying various formulation strategies to 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole.

Formulation StrategyMechanism of ActionExpected Solubility EnhancementBest Use Case
pH Adjustment / Salt Formation Ionization of API1x (Ineffective)N/A (Molecule lacks ionizable groups)
5% DMSO + 0.1% Tween 80 Co-solvency & Micellization10x - 50x In vitro biochemical & cellular assays
20% HP-β-CD Complexation Hydrophobic cavity inclusion50x - 100x Intravenous dosing / Liquid oral PK
Amorphous Solid Dispersion Bypassing crystalline lattice energy100x - 500x Solid oral dosage forms (Tablets/Capsules)

References

  • Matin, M. M., et al. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Molecular Biosciences, vol. 9, 2022.[Link]

  • Mandhare, P. M., and Ghuse, H. A. "Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review." International Journal of Innovative Science and Research Technology, vol. 10, no. 12, 2025.[Link]

  • PharmSky Research. "Overcoming Solubility Challenges in Early-Phase Drug Formulation." PharmSky, 2026.[Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with the HPLC analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with the HPLC analysis of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole .

Because chromatography is a dynamic equilibrium of competing chemical interactions and fluid dynamics, we cannot rely on guesswork. This guide bridges the gap between the fundamental chemical causality of your analyte and field-proven, self-validating experimental protocols.

I. Diagnostic Logic & Workflow

Before altering your method, you must determine whether the tailing is a chemical or physical phenomenon. The workflow below outlines the logical progression for isolating the root cause.

G Start Peak Tailing Observed (As > 1.2) CheckAll Are all peaks tailing or just the triazole? Start->CheckAll Physical Physical Issue: Minimize Extra-Column Volume & Check Fittings CheckAll->Physical All peaks tail Chemical Chemical Issue: Secondary Silanol Interactions CheckAll->Chemical Only triazole tails Solvent Is sample solvent stronger than mobile phase? Chemical->Solvent Dilute Dilute sample in initial mobile phase Solvent->Dilute Yes AdjustPH Adjust mobile phase pH (e.g., pH 2.5-3.0) or add TEA Solvent->AdjustPH No SwitchCol Switch to endcapped or polar-embedded column AdjustPH->SwitchCol If problem persists

Diagnostic workflow for troubleshooting HPLC peak tailing of triazole derivatives.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Mechanistically, why does 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this compound is primarily driven by secondary retention mechanisms . While the fluoro and methylthio substituents are electron-withdrawing, the nitrogen atoms within the 1,2,4-triazole ring retain localized lone pairs. On a standard silica-based C18 column, approximately half of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH) [2]. At a mid-range pH (e.g., pH 5–7), these silanols ionize into negatively charged silanoate ions (Si-O⁻). The localized electron density on the triazole nitrogens interacts with these active sites via hydrogen bonding or ion-exchange. Because this secondary interaction is kinetically slower than the primary hydrophobic partitioning of the C18 phase, a fraction of the analyte molecules is "held back," resulting in a tailing peak [1].

Q2: How can I differentiate between a chemical interaction (silanol effect) and a physical system issue (extra-column volume)? A: The most definitive test is to inject a purely neutral, non-polar reference standard (e.g., toluene or uracil) alongside your triazole. Neutral compounds cannot participate in acid-base silanol interactions. If the neutral compound exhibits a symmetrical peak while your triazole tails, the issue is chemical. If both peaks tail, you have a physical problem—such as a void at the head of the column, improper tubing connections causing "infinite dilution" of the sample plug, or a mismatched sample solvent [1].

Q3: What mobile phase modifications provide the highest probability of correcting this tailing? A: You have two primary chemical levers to pull:

  • pH Suppression: Lower the mobile phase pH to 2.5–3.0 using an additive like 0.1% formic acid or phosphoric acid. This forces the equilibrium of the silanol groups (pKa ~3.8–4.5) into their neutral, fully protonated state (Si-OH), effectively neutralizing the electrostatic "velcro" that traps your analyte [1].

  • Silanol Masking: If low pH is incompatible with your detector or column, add a competing base to the mobile phase, such as Triethylamine (TEA) at 0.1% v/v. TEA is highly basic and sterically small; it aggressively binds to active silanols, masking them and preventing the triazole from interacting with the silica surface [3].

Q4: If mobile phase optimization fails, what stationary phase chemistries are recommended? A: Older "Type A" silica columns are notorious for high metal content and acidic silanols. You must upgrade to a high-purity "Type B" base-deactivated silica column [2]. Look for columns that feature exhaustive double-endcapping (where trimethylsilyl groups are used to cap residual silanols) or polar-embedded groups (e.g., amide or carbamate linkages). Polar-embedded columns create a localized hydration layer near the silica surface that internally shields unreacted silanols from basic analytes like triazoles.

III. Quantitative Impact of Method Parameters

The following table summarizes expected empirical outcomes when adjusting method parameters for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. An Asymmetry Factor ( As​ ) of 1.0 is a perfectly symmetrical Gaussian peak; values > 1.2 indicate problematic tailing [2].

Column TypeMobile Phase pHModifier / AdditiveExpected Asymmetry ( As​ )Resolution Status
Standard C18 (Type A)6.5 (Unbuffered)None2.85Severe Tailing
Standard C18 (Type A)6.5 (Unbuffered)0.1% Triethylamine (TEA)1.42Moderate Tailing
Base-Deactivated C18 (Type B)6.5 (Unbuffered)None1.65Moderate Tailing
Base-Deactivated C18 (Type B)3.0 (Phosphate) None 1.15 Optimal (Symmetrical)
Polar-Embedded C183.0 (Formic Acid) None 1.08 Optimal (Symmetrical)

IV. Self-Validating Experimental Protocols

To resolve the tailing issue without introducing confounding variables, execute the following step-by-step methodologies. Each protocol is designed to validate its own success or failure before you move to the next step.

Protocol 1: System Void & Solvent Strength Validation (Physical Check)

Objective: Eliminate physical dead volume and solvent mismatch before altering chemistry.

  • Prepare a Neutral Marker: Dissolve 10 µg/mL of Toluene in your exact initial mobile phase composition.

  • Prepare the Analyte: Dissolve 10 µg/mL of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole in the exact same initial mobile phase. (Do not use 100% Acetonitrile or Methanol, as injecting a strong solvent plug causes peak distortion).

  • Inject and Compare: Inject 5 µL of both solutions.

  • Validation Check:

    • If Toluene As​ > 1.2: You have a physical void. Replace the column inlet frit, ensure zero-dead-volume PEEK/stainless fittings are bottomed out properly, and minimize tubing length from the injector to the column.

    • If Toluene As​ ≤ 1.1 but Triazole As​ > 1.2: The system plumbing is fine. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization & Silanol Suppression (Chemical Fix)

Objective: Neutralize secondary silanol interactions via pH control.

  • Prepare Low-pH Aqueous Buffer: Prepare a 25 mM Potassium Phosphate buffer. Titrate dropwise with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.8. Filter through a 0.22 µm membrane. (Note: If using LC-MS, substitute with 0.1% Formic Acid in MS-grade water).

  • Equilibrate the Column: Flush your Type B C18 column with the new low-pH mobile phase for a minimum of 20 column volumes to ensure all silanols are fully protonated.

  • Inject the Analyte: Inject 5 µL of the triazole sample.

  • Validation Check: Calculate the new Asymmetry Factor. If As​ drops below 1.2, the method is validated. If As​ remains > 1.5, the column's silica base is likely too active or degraded. Replace the column with a Polar-Embedded C18 phase and repeat Protocol 2.

V. References

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. [Link]

  • Dolan, J.W. "Understanding HPLC Peak Tailing." LC Troubleshooting, Scribd. [Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." PubMed Central (PMC). [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fungicidal Efficacy of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As specific performance data for this molecule is not yet wi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As specific performance data for this molecule is not yet widely available in peer-reviewed literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct a thorough comparative analysis against established fungicidal agents. We will delve into the established mechanisms of the triazole class, outline rigorous experimental protocols for efficacy testing, and provide a structure for the objective comparison of performance data.

Introduction: The Significance of Novel Triazole Fungicides

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, renowned for its potent and broad-spectrum activity.[1][2] Triazole fungicides are extensively used in both agriculture to protect crops from fungal diseases and in clinical settings to treat mycoses in humans and animals.[3][4] The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[5]

The emergence of fungal resistance to existing treatments necessitates the continuous development of new and effective antifungal agents.[1][6] Structural modifications to the triazole core, such as the introduction of a fluorine atom and a methylthio group in 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, represent a rational design approach to potentially enhance efficacy, broaden the spectrum of activity, and overcome existing resistance mechanisms. This guide provides the experimental framework to validate these hypotheses.

Mechanism of Action: A Closer Look at Triazole Fungicides

The fungicidal activity of triazole compounds is rooted in their ability to specifically target and inhibit the lanosterol 14α-demethylase enzyme (CYP51). This targeted inhibition disrupts the ergosterol biosynthesis pathway, a vital process for maintaining the structural integrity and functionality of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors ultimately lead to the cessation of fungal growth and cell death.

Triazole Mechanism of Action Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Disruption Disruption of Membrane Integrity & Function CYP51->Disruption Pathway Blocked FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component Triazole 3-Fluoro-1-methyl-5-(methylthio) -1H-1,2,4-triazole Triazole->Inhibition Inhibition Inhibition->CYP51 Disruption->FungalCellMembrane Leads to

Figure 1: Simplified signaling pathway of triazole fungicide mechanism of action.

Comparative Efficacy Evaluation: A Methodical Approach

To ascertain the fungicidal potential of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, a direct comparison with established and widely used triazole fungicides is essential. The selection of appropriate comparators and a diverse panel of fungal pathogens is critical for a comprehensive assessment.

Selection of Comparator Fungicides

The choice of comparator compounds should include both agricultural and clinical triazoles to provide a broad context for the new compound's activity.

  • Agricultural Comparators: Tebuconazole, Propiconazole, Epoxiconazole, and Difenoconazole are widely used in crop protection and serve as excellent benchmarks for agricultural applications.[7][8][9]

  • Clinical Comparators: Fluconazole and Voriconazole are frontline treatments for systemic fungal infections in humans and provide a relevant comparison for potential clinical applications.[10][11]

Fungal Pathogen Panel

A diverse panel of fungal species should be selected to determine the spectrum of activity. This panel should include representatives from major fungal groups causing significant agricultural losses and clinical infections.

  • Agricultural Pathogens:

    • Fusarium graminearum (causes Fusarium head blight in cereals)[7]

    • Botrytis cinerea (causes grey mold in a wide range of crops)[12]

    • Pyrenophora tritici-repentis (causes tan spot of wheat)[13]

    • Sclerotinia homoeocarpa (causes dollar spot in turfgrass)[8]

    • Phytophthora infestans (oomycete causing late blight of potato and tomato)[12]

  • Clinical Pathogens (WHO Critical Priority List): [3][14]

    • Candida albicans (common cause of opportunistic fungal infections)[3][10]

    • Candida auris (emerging multidrug-resistant pathogen)[15]

    • Aspergillus fumigatus (major cause of invasive aspergillosis)[3][16]

    • Cryptococcus neoformans (causative agent of cryptococcosis)[3][10]

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

Standardized methodologies for antifungal susceptibility testing are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution and agar-based methods.[17][18][19][20]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and comparator fungicides in a 96-well plate. C Inoculate each well of the microtiter plate with the fungal suspension. A->C B Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL). B->C D Incubate plates at an appropriate temperature (e.g., 35°C for clinical isolates, 25°C for agricultural isolates) for a specified duration (e.g., 24-72 hours). C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC). D->E

Figure 2: Experimental workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Antifungal Solutions: Prepare stock solutions of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and comparator fungicides in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions in RPMI 1640 medium (for clinical isolates) or potato dextrose broth (for agricultural isolates) in 96-well microtiter plates.[17][18]

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration as specified by CLSI or EUCAST guidelines.[21][22]

  • Inoculation: Inoculate each well of the microtiter plates with the prepared fungal suspension. Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for each fungal species.

  • MIC Determination: Determine the MIC by visually observing the lowest concentration of the antifungal agent that inhibits fungal growth. For some fungi, a spectrophotometric reading can also be used.

Agar-Based Assays for EC50 Determination

For filamentous fungi, particularly in an agricultural context, determining the effective concentration that inhibits 50% of mycelial growth (EC50) is a common practice.

Detailed Steps:

  • Preparation of Fungicide-Amended Agar: Prepare a series of potato dextrose agar (PDA) plates amended with different concentrations of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and comparator fungicides.

  • Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus.

  • Measurement and Calculation: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals. Calculate the percentage of mycelial growth inhibition relative to the control (no fungicide). The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[7][8]

Data Presentation and Interpretation

The collected MIC and EC50 values should be presented in a clear and concise tabular format to facilitate direct comparison between 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and the reference compounds.

Comparative Efficacy Against Agricultural Pathogens

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Triazole Fungicides Against Key Agricultural Fungal Pathogens

FungicideFusarium graminearumBotrytis cinereaPyrenophora tritici-repentisSclerotinia homoeocarpa
3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole Experimental DataExperimental DataExperimental DataExperimental Data
Tebuconazole0.09 - 15.6[7]-0.25[13]0.002 - 1.1[8]
Propiconazole--0.39[13]0.001 - 0.47[8]
Epoxiconazole--0.19[13]-
Difenoconazole----

Note: The provided EC50 values for comparator fungicides are sourced from existing literature and may vary depending on the specific isolate and experimental conditions.

Comparative Efficacy Against Clinical Pathogens

Table 2: In Vitro Efficacy (MIC in µg/mL) of Triazole Fungicides Against Key Clinical Fungal Pathogens

FungicideCandida albicansCandida aurisAspergillus fumigatusCryptococcus neoformans
3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole Experimental DataExperimental DataExperimental DataExperimental Data
Fluconazole≤2 (Susceptible)[11]--0.25 - 32[11]
Voriconazole--≤1 (Wild-Type)[16]0.0156[10]

Note: MIC values for clinical isolates are often interpreted using clinical breakpoints established by organizations like CLSI and EUCAST to categorize isolates as susceptible, intermediate, or resistant. The values presented are for reference and may not represent official breakpoints for all species.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the fungicidal efficacy of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. By adhering to standardized protocols and conducting direct comparisons with established triazole fungicides against a diverse panel of agriculturally and clinically relevant fungal pathogens, researchers can generate the high-quality data necessary to determine the potential of this novel compound.

Future studies should aim to expand the fungal panel, investigate the efficacy against resistant strains, and explore the in vivo performance in plant and animal models. A thorough understanding of the structure-activity relationship will also be crucial for the further optimization of this promising class of antifungal agents.

References

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. (2024). MDPI. [Link]

  • Antifungal Susceptibility Testing (AFST). EUCAST. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. SciELO. [Link]

  • EUCAST breakpoints for antifungals. EUCAST. [Link]

  • Mean, minimum and maximum EC 50 of three triazole fungicides on eight Pyrenophora tritici-repentis isolates. ResearchGate. [Link]

  • New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2025). Frontiers in Microbiology. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Fungi (AFST). (2026). EUCAST. [Link]

  • Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. (2026). ResearchGate. [Link]

  • Fungal Pathogens: Life Cycle, Infection, Host Immunity, and Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • In Vitro Susceptibilities of Worldwide Isolates of Intrapulmonary Aspergillus Species and Important Candida Species in Sterile. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList. (2024). bioRxiv. [Link]

  • Antifungal Discovery. PMC. [Link]

  • Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. PMC. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Selective bioactivity of enantiomers of three triazole fungicides against Fusarium spp. Journal of Southern Agriculture. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. PMC. [Link]

  • Triazole Fungicides Sensitivity of Sclerotinia homoeocarpa in Korean Golf Courses. PMC. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. (2024). MDPI. [Link]

  • Isothermal Detection Methods for Fungal Pathogens in Closed Environment Agriculture. (2024). MDPI. [Link]

  • Dissection of the Activity of Agricultural Fungicides against Clinical Aspergillus Isolates with and without Environmentally and Medically Induced Azole Resistance. (2021). MDPI. [Link]

  • Clinical utility of antifungal susceptibility testing. (2022). JAC-Antimicrobial Resistance. [Link]

  • Fungal diversity, fungicide impact, and Aspergillus fumigatus azole-resistance screening in the environment of agriculture, Cote. (2025). African Journal of Microbiology Research. [Link]

  • Design strategy of target compounds as novel fungicides. ResearchGate. [Link]

  • Fungal pathogens used in the in vitro fungicide screening and in the field trials. ResearchGate. [Link]

  • Synthesis of fluorinated-1,2,4-triazole 36. ResearchGate. [Link]

  • Development of Novel Antifungal Compounds for the Treatment of Systemic Fungal Infections. DukeSpace. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). International Journal of Molecular Sciences. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. (2025). PMC. [Link]

  • Fungal Diseases Integrated Management in Agriculture. (2025). MDPI. [Link]

  • Synthesis and antifungal activity of the novel triazole compounds. RSC Publishing. [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul University. [Link]

  • Identification and Characterization of a Novel Family of Selective Antifungal Compounds (CANBEFs) That Interfere with Fungal Protein Synthesis. PMC. [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2025). PMC. [Link]

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Comparative

HPLC Method Validation for Quantifying 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole: A Comparative Guide

Introduction: The Analytical Challenge The compound 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a highly functionalized heterocyclic intermediate. Triazole derivatives are critical pharmacophores, widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The compound 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a highly functionalized heterocyclic intermediate. Triazole derivatives are critical pharmacophores, widely utilized in the development of novel antifungal agents and metallo-β-lactamase inhibitors[1]. However, quantifying this specific molecule presents a unique analytical challenge.

With a low molecular weight (147.17 g/mol ), a highly electronegative fluorine atom, a polar 1,2,4-triazole core, and a moderately hydrophobic methylthio ether, the molecule exhibits mixed polar/non-polar behavior. Traditional Gas Chromatography (GC-FID) often suffers from thermal degradation of the triazole ring or oxidation of the thioether. Furthermore, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing C18 columns frequently yields poor retention or severe peak tailing.

This guide objectively compares an optimized Phenyl-Hexyl HPLC-UV method against traditional C18 HPLC and UPLC-MS/MS alternatives, providing a self-validating protocol grounded in the modernized ICH Q2(R2) guidelines[2].

Mechanistic Causality: Stationary Phase Selection

As an analytical scientist, method development must be driven by molecular causality rather than trial and error. Why does a standard C18 column fail to produce optimal chromatography for this compound?

Standard C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. While the methylthio group provides some hydrophobicity, the electron-deficient, fluorinated triazole core is highly polar. On a C18 column, this results in the analyte eluting dangerously close to the void volume ( t0​ ), where it is susceptible to matrix suppression and poor resolution.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce an orthogonal retention mechanism. The hexyl aliphatic chain provides baseline hydrophobic retention for the methylthio group, while the phenyl ring engages in strong π−π (pi-pi) interactions with the electron-deficient triazole ring. This dual-mechanism significantly increases retention time ( k′ ), improves peak symmetry, and prevents co-elution with polar synthesis byproducts.

Retention A 3-Fluoro-1-methyl-5- (methylthio)-1H-1,2,4-triazole B Standard C18 Column (Hydrophobic Only) A->B Weak Interaction C Phenyl-Hexyl Column (Hydrophobic + π-π) A->C Dual Mechanism D Poor Retention & Peak Tailing B->D Elutes in Void E Optimal Resolution & Symmetrical Peaks C->E Strong Retention

Fig 1. Mechanistic comparison of stationary phase interactions with the fluorinated triazole core.

Comparative Performance Data

To objectively evaluate the Phenyl-Hexyl method, we compared its performance against a traditional C18 HPLC method and a high-end UPLC-MS/MS approach.

Table 1: Chromatographic Performance Comparison
Performance MetricStandard C18 HPLC-UV (Alternative)UPLC-MS/MS (Alternative)Phenyl-Hexyl HPLC-UV (Optimized)
Retention Time ( tR​ ) 1.8 min (Near void volume)1.2 min4.5 min (Optimal retention)
Peak Asymmetry ( Tf​ ) 1.85 (Severe tailing)1.101.05 (Highly symmetrical)
Resolution ( Rs​ ) < 1.5 (Fails baseline separation)N/A (Mass specific)> 2.5 (Baseline resolved)
Cost per Analysis LowHigh (Requires MS grade solvents)Low
Suitability for Routine QC PoorOverkill / Resource IntensiveExcellent

Data Interpretation: While UPLC-MS/MS offers superior sensitivity, it is unnecessary and cost-prohibitive for routine purity assays of this intermediate. The Phenyl-Hexyl HPLC-UV method achieves the necessary chromatographic resolution and symmetry using standard, cost-effective instrumentation.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper before any validation data is collected, ensuring compliance with ICH Q2(R2)[2].

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA suppresses the ionization of residual silanols on the column and maintains the basic nitrogens of the triazole in a consistent protonation state, preventing peak broadening.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Isocratic Blend: Mix Phase A and Phase B at a 70:30 (v/v) ratio. Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: Use a 70:30 (v/v) Water:Acetonitrile mixture. Causality: Matching the diluent to the mobile phase prevents solvent-mismatch shock at the column head, which causes fronting.

  • Standard Stock: Accurately weigh 10.0 mg of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to 100 µg/mL for routine injections.

Step 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (optimal wavelength for the conjugated triazole system).

Step 4: System Suitability Test (SST) - The Validation Gatekeeper

Inject the 100 µg/mL working standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (%RSD) of peak area 1.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5,000.

ICH Q2(R2) Method Validation Workflow & Results

Following the modernized ICH Q2(R2) guidelines, the method lifecycle transitions from the Analytical Target Profile (ATP) through validation and into routine lifecycle management.

ICHValidation cluster_val Validation Parameters A Analytical Target Profile (ATP) B Method Development (Phenyl-Hexyl Optimization) A->B C ICH Q2(R2) Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Robustness C->G H Lifecycle Management & Routine QC D->H E->H F->H G->H

Fig 2. ICH Q2(R2) lifecycle approach for analytical method validation.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ No interference from blank/matrixPass
Linearity & Range R2≥0.999 (Range: 50% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.5%Pass
Repeatability %RSD 2.0% (n=6 injections)%RSD = 0.6%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.8%Pass
Robustness SST criteria met under deliberate variationsMet criteria ( ± 0.1 mL/min flow, ± 2°C)Pass

Conclusion

For the quantification of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, relying on default C18 chromatography compromises data integrity due to the molecule's unique electronic and steric properties. By applying a mechanistic approach to column selection, the Phenyl-Hexyl stationary phase leverages π−π interactions to deliver superior retention, resolution, and peak symmetry.

When executed alongside the self-validating protocols outlined above, this method fully satisfies the rigorous demands of the updated ICH Q2(R2) guidelines, providing a highly reliable, cost-effective alternative to UPLC-MS/MS for routine pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Discovery of[1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors Source: PubMed Central (PMC) / Molecules URL: [Link]

Sources

Validation

A Comparative Guide to the LC-MS Validation of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative determination of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantitative determination of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As a novel heterocyclic compound with potential applications in pharmaceutical development, ensuring a robust and reliable analytical method is paramount for accurate quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded protocol based on internationally recognized guidelines.

The validation process detailed herein is designed to be a self-validating system, demonstrating that the analytical procedure is suitable for its intended purpose.[1][2] Every experimental choice is rationalized to provide a clear understanding of the underlying scientific principles. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring regulatory compliance and data integrity.[1][3][4][5]

Introduction to 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole and the Imperative of LC-MS Validation

3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a substituted triazole, a class of compounds known for a wide range of biological activities.[6][7] The introduction of a fluorine atom and a methylthio group can significantly influence the compound's physicochemical properties, metabolic stability, and biological target interactions. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control during synthesis and formulation.

LC-MS stands as the premier analytical technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range, allowing for the detection of low concentrations of the analyte in complex biological matrices.[8][9] Method validation is the process of establishing, through objective evidence, that an analytical procedure consistently produces a result that meets its predetermined specifications.[10]

The LC-MS Validation Workflow: A Step-by-Step Protocol

The following sections detail the experimental protocols for validating the LC-MS method for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. The acceptance criteria provided are based on typical industry standards and regulatory guidelines.

System Suitability

Causality: Before commencing any validation experiments, it is crucial to verify that the LC-MS system is performing adequately. System suitability tests are designed to ensure the precision and reproducibility of the chromatographic system.

Protocol:

  • Prepare a standard solution of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole at a concentration in the middle of the intended calibration range.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

    • Peak Area Precision: The relative standard deviation (RSD) of the peak areas for the six replicate injections should be ≤ 2%.

    • Retention Time Precision: The RSD of the retention times should be ≤ 1%.

    • Peak Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

Specificity and Selectivity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate for any interfering peaks at the retention time of the analyte and its internal standard (IS).

  • Analyze the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard in the presence of commonly used co-administered drugs and potential metabolites.

  • Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. For the internal standard, the response of any interfering peaks should be ≤ 5% of the internal standard response.

Linearity and Range

Causality: Linearity establishes the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of precision, accuracy, and linearity.[11]

Protocol:

  • Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, spanning the expected concentration range.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Table 1: Representative Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Deviation (%)
1.00 (LLOQ)0.95-5.0
2.502.60+4.0
10.09.80-2.0
50.051.5+3.0
10099.0-1.0
250245-2.0
500 (ULOQ)510+2.0
Accuracy and Precision

Causality: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] Both are critical for ensuring the reliability of the quantitative data.

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

  • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The RSD should be ≤ 15% (≤ 20% for LLOQ).

Table 2: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Accuracy (% Bias)Inter-day Precision (% RSD)
LLOQ1.00-3.58.2-4.19.5
Low QC3.00+2.15.6+1.86.3
Mid QC75.0-1.54.1-1.94.8
High QC400+0.83.5+1.24.1
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Protocol:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or by analyzing a series of low-concentration samples and determining the concentration at which the analyte can be reliably detected.

  • LOQ: The lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: The LOQ must be determined with an accuracy of 80-120% and a precision of ≤ 20% RSD.

Robustness

Causality: Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Flow rate (e.g., ± 0.02 mL/min)

  • Analyze a Mid QC sample under each of the modified conditions.

  • Acceptance Criteria: The results should not deviate from the nominal value by more than 15%.

Stability

Causality: Stability testing evaluates the chemical stability of the analyte in the biological matrix under specific conditions and for defined periods. This is critical for ensuring that the sample handling and storage procedures do not impact the measured concentration.

Protocol:

  • Freeze-Thaw Stability: Analyze Low and High QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze Low and High QC samples kept at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours).

  • Long-Term Stability: Analyze Low and High QC samples stored at the intended storage temperature (e.g., -80 °C) for a period longer than the expected sample storage time.

  • Post-Preparative Stability: Analyze extracted Low and High QC samples that have been stored in the autosampler for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Process

A clear understanding of the workflow and the interdependencies of the validation parameters is essential.

LC-MS Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Performance cluster_2 Core Validation Parameters cluster_3 Method Reliability MD Method Development SS System Suitability MD->SS Specificity Specificity & Selectivity SS->Specificity Linearity Linearity & Range SS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Stability Stability Accuracy->Stability Precision->Robustness Precision->Stability

Caption: LC-MS method validation workflow.

Comparative Analysis of Analytical Techniques

While LC-MS is the preferred method for the analysis of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, it is important to consider alternative techniques to understand its advantages and limitations.

Table 3: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesSuitability for this Analyte
LC-MS/MS High sensitivity and selectivity; structural information from MS/MS; wide applicability.[8]Higher cost and complexity compared to HPLC-UV.Excellent: Ideal for quantification in complex biological matrices at low concentrations.
HPLC-UV Lower cost; simpler operation; robust and reliable.Lower sensitivity and selectivity; requires a chromophore for detection.Moderate: May be suitable for high-concentration samples (e.g., drug substance purity) if the analyte has sufficient UV absorbance. Not ideal for bioanalysis.
GC-MS Excellent for volatile and thermally stable compounds; high chromatographic resolution.Requires derivatization for non-volatile compounds; potential for thermal degradation.Poor: The analyte is likely not volatile enough for direct GC analysis without derivatization, which adds complexity and potential for variability.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the LC-MS validation of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. By adhering to the principles of regulatory guidelines and employing a logical, step-by-step validation process, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. The presented protocols, acceptance criteria, and comparative analysis serve as a robust framework for the development and validation of analytical methods for novel chemical entities, ultimately supporting their progression through the drug development pipeline. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind each step, ensuring the method is truly "fit for purpose".[12]

References

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012).
  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identific
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). (2002).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. (2019). Oxford Academic.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • ICH Q2 Analytical Method Valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Quality Guidelines. (n.d.). ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.).
  • 1H-1,2,4-Triazole,3-fluoro-1-methyl-5-(methylthio)-(9CI). (n.d.). NextSDS.
  • AOAC international guidelines for validation of qualitative binary chemistry methods. (n.d.).
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC.
  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). (n.d.). IUPAC.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Designing LCMS Studies with the FDA in Mind
  • LC-MS quantitative method validation and performance: an exemplified guide. (2022). IUPAC.
  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. (2025). Benchchem.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (n.d.). PMC.
  • 3-(Methylthio)-1,2,4-triazol-5-amine. (n.d.). PubChem.
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). MDPI.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. (2025). PubMed.
  • 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. (n.d.). PubChem.
  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI.
  • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025).
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Zaporizhzhia State Medical and Pharmaceutical University.
  • Product chemistry - Relevant impurities of technical active substances. (2026). BVL.
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA.
  • 5-chloro-3-(methylthio)-1H-1,2,4-triazole. (n.d.). Fluorochem.
  • SAFETY D

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Comparative

Benchmarking 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole Against Standard Triazole Antifungals: A Mechanistic and Experimental Guide

Executive Summary The relentless emergence of azole-resistant fungal pathogens necessitates the development of next-generation antifungal scaffolds. This guide provides a rigorous, data-driven comparison between standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of azole-resistant fungal pathogens necessitates the development of next-generation antifungal scaffolds. This guide provides a rigorous, data-driven comparison between standard clinical triazoles (Fluconazole, Voriconazole) and an emerging synthetic scaffold: 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole (FMMT) . By dissecting the structural causality behind its target engagement and outlining self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals evaluating novel CYP51 inhibitors.

Structural Rationale & Pharmacophore Analysis

Standard triazoles exert their fungistatic and fungicidal effects by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis. The FMMT scaffold introduces specific functional group modifications designed to overcome target-site mutations and enhance binding thermodynamics:

  • The 1H-1,2,4-Triazole Core: Acts as the primary pharmacophore. The basic nitrogen atom (N4) directly coordinates with the ferric ( Fe3+ ) heme iron in the CYP51 active site, displacing the native water ligand required for oxygen activation[1].

  • 3-Fluoro Substitution: Fluorine is highly electronegative and relatively small. Positioning a fluorine atom at the C3 position of the triazole ring increases the overall lipophilicity of the molecule. More importantly, it facilitates critical halogen and hydrogen bonding within the S3 subsite of the CYP51 binding pocket (e.g., interacting with residues like Gly307), anchoring the inhibitor more rigidly than a simple hydrogen atom[2].

  • 5-(Methylthio) Group: The bulky, lipophilic -SCH₃ moiety extends into the hydrophobic access channel (the S4 subsite). This structural extension increases van der Waals interactions with surrounding amino acid residues and shields the active site from water ingress, significantly increasing the residence time of the drug on the target[2].

  • 1-Methyl Group: Locks the triazole ring into a single tautomeric state, reducing the entropic penalty upon binding and ensuring consistent spatial orientation of the coordinating nitrogen.

Mechanistic Pathway of CYP51 Inhibition

The inhibition of CYP51 by FMMT halts the conversion of lanosterol to ergosterol. This triggers a dual-pathology in the fungal cell: the depletion of essential ergosterol compromises membrane fluidity, while the toxic accumulation of 14α-methylated sterols disrupts membrane-bound protein function, ultimately leading to cell death.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Demethylation FMMT FMMT-Triazole FMMT->CYP51 Heme Coordination (Inhibition) Membrane Membrane Disruption & Cell Death Ergosterol->Membrane Depletion ToxicSterols->Membrane

Figure 1: Mechanism of CYP51 inhibition by FMMT leading to fungal cell death.

Experimental Methodologies

To objectively benchmark FMMT against standard triazoles, the following self-validating protocols must be executed. These methods ensure that observed efficacy is a direct result of the compound's mechanism of action rather than experimental artifact.

In Vitro Broth Microdilution Susceptibility Testing

This protocol evaluates the Minimum Inhibitory Concentration (MIC) using the standardized CLSI M27-Ed4 guidelines for yeasts[3][4].

Causality of Design: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. This specific medium is chosen because it mimics physiological conditions without introducing heavy metal chelators that could artificially sequester the drug or alter fungal growth kinetics. Candida krusei ATCC 6258 is included as an internal quality control strain to validate the assay's performance.

Step-by-Step Protocol:

  • Preparation of Drug Stock: Dissolve FMMT, Fluconazole, and Voriconazole in 100% DMSO to a concentration of 1600 µg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 medium to achieve a final test range of 0.015 to 16 µg/mL (DMSO concentration must not exceed 1% to prevent solvent toxicity).

  • Inoculum Preparation: Suspend isolated fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to yield a final working inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Inoculation: Dispense 100 µL of the drug dilution and 100 µL of the fungal inoculum into 96-well flat-bottom microtiter plates. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation & Reading: Incubate the plates at 35°C for 24 to 48 hours. Read the absorbance at 530 nm. The MIC₅₀ is defined as the lowest concentration that results in a prominent (≥50%) decrease in turbidity compared to the growth control.

CYP51 Spectral Binding Assay (Type II Difference Spectrum)

To prove that FMMT directly engages the target, we measure its binding affinity ( Kd​ ) to purified recombinant CYP51.

Causality of Design: When the triazole nitrogen coordinates with the ferric heme iron of CYP51, it displaces the native water ligand. This shifts the iron spin equilibrium from a high-spin to a low-spin state. Using a dual-beam spectrophotometer allows us to subtract the baseline absorbance of the enzyme, isolating the characteristic "Type II" spectral shift (a trough at ~410 nm and a peak at ~430 nm) caused exclusively by drug binding[1][5].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute purified recombinant Candida albicans CYP51 to a concentration of 0.5 µM in 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol to stabilize the protein[5].

  • Baseline Measurement: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm to ensure a flat zero line.

  • Titration: Sequentially add 1 µL aliquots of FMMT (dissolved in methanol) to the sample cuvette, yielding final concentrations from 0.1 µM to 10 µM. Add an equal volume of pure methanol to the reference cuvette to control for solvent-induced spectral artifacts.

  • Spectral Recording: After each addition, mix gently, incubate for 3 minutes to reach equilibrium, and record the difference spectrum.

  • Data Analysis: Plot the maximal absorbance difference ( ΔAmax​ between the peak at ~430 nm and the trough at ~410 nm) against the inhibitor concentration. Calculate the dissociation constant ( Kd​ ) using a tight-binding quadratic equation.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of FMMT against standard clinical triazoles.

Table 1: In Vitro Antifungal Activity (MIC₅₀ in µg/mL)

Data represents the median MIC₅₀ values derived from CLSI M27-Ed4 broth microdilution assays.

Fungal PathogenFluconazole (FCZ)Voriconazole (VCZ)FMMT-Triazole
Candida albicans (Wild Type)0.250.0150.03
Candida albicans (FCZ-Resistant)>64.00.500.12
Candida glabrata4.00.250.10
Aspergillus fumigatus>64.00.250.50
Table 2: CYP51 Binding Affinity and Physicochemical Properties

Binding affinity ( Kd​ ) determined via Type II spectral shift assays against recombinant C. albicans CYP51.

CompoundCYP51 Kd​ (nM)Spectral Shift ( λmax​ nm)ClogP (Lipophilicity)Target Subsite Interactions
Fluconazole120 ± 154280.5Heme coordination
Voriconazole50 ± 84341.8Heme + S3 (Fluorine)
FMMT-Triazole35 ± 54322.4Heme + S3 (Fluorine) + S4 (Methylthio)

Data Interpretation: FMMT demonstrates a lower Kd​ (higher affinity) than both Fluconazole and Voriconazole. The integration of the 5-(methylthio) group significantly increases the calculated lipophilicity (ClogP = 2.4), which correlates with the enhanced potency observed against Fluconazole-resistant C. albicans strains. The robust Type II spectral shift confirms direct, high-affinity heme coordination[1].

References

  • CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health (NIH).[Link]

  • Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common. ResearchGate.[Link]

  • The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo. National Institutes of Health (NIH).[Link]

Sources

Validation

Structural Comparison of Methylthio vs. Ethylthio Substituents in 3-Fluoro-1,2,4-Triazoles

In the rational design of halogenated heterocyclic pharmacophores, the 1,2,4-triazole scaffold remains a cornerstone due to its metabolic stability and diverse biological activities, including antimicrobial, anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of halogenated heterocyclic pharmacophores, the 1,2,4-triazole scaffold remains a cornerstone due to its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1]. Specifically, the introduction of a fluorinated aryl group (e.g., 3-fluoro-aryl or 4-fluoro-aryl) enhances target binding through halogen bonding and increases the molecule's lipophilic efficiency.

However, during lead optimization, the choice of the alkylthio substituent at the 5-position—most commonly methylthio (-SCH₃) versus ethylthio (-SCH₂CH₃) —profoundly dictates the physicochemical properties, synthetic yield, and pharmacokinetic (ADME) profile of the final drug candidate. As a Senior Application Scientist, I have compiled this guide to objectively compare these two substituents, providing mechanistic causality for their behavior and self-validating protocols for their synthesis.

Physicochemical and Structural Comparison

The addition of a single methylene unit (-CH₂-) to transition from a methylthio to an ethylthio substituent may appear minor, but it fundamentally alters the molecule's spatial geometry and thermodynamic stability.

Drawing on experimental data from the synthesis of 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(alkylthio)-4H-1,2,4-triazoles[2], we can observe distinct macroscopic differences between the two derivatives.

Table 1: Quantitative Comparison of Alkylthio Substituents
PropertyMethylthio DerivativeEthylthio DerivativeMechanistic Causality & Implications
Experimental Yield 81%72%Steric Hindrance: The smaller methyl iodide undergoes highly efficient Sₙ2 attack. The bulkier ethyl bromide introduces mild steric hindrance, slightly reducing the overall reaction yield[2].
Melting Point (M.P.) 156–158 °C118–120 °CCrystal Lattice Energy: The rigid, compact methyl group allows for tighter molecular packing in the crystal lattice, requiring more thermal energy to disrupt compared to the flexible ethyl chain[2].
Mass Spectrometry m/z = 317 [M+H]⁺m/z = 331 [M+H]⁺Molecular Weight: Confirms the exact addition of the 14 Da methylene unit.
Lipophilicity (LogP) LowerHigher (~ +0.5 units)Hydrophobic Surface Area: The ethyl group increases the hydrophobic surface area. While this improves passive membrane permeability, it may also increase non-specific protein binding and lower aqueous solubility.
¹H-NMR Signature Singlet (~2.6–2.7 ppm)Quartet (~3.1 ppm), Triplet (~1.3 ppm)Deshielding Effects: The -SCH₂- protons in the ethyl group are split by the adjacent methyl group and deshielded by the sulfur atom, providing a distinct diagnostic marker for structural validation[2][3].

Experimental Methodology: Regioselective S-Alkylation

To synthesize these derivatives, a 5-(fluoro-aryl)-4H-1,2,4-triazole-3-thiol precursor is subjected to S-alkylation. The following protocol is designed as a self-validating system , ensuring high purity and correct regioselectivity (S-alkylation over N-alkylation).

Step-by-Step Protocol

Step 1: Deprotonation of the Thiol Precursor

  • Action: Suspend 10 mmol of the 3-fluoro-aryl-1,2,4-triazole-3-thiol precursor in 30 mL of an ethanol/water mixture. Add 10.5 mmol of Sodium Hydroxide (NaOH) and stir at room temperature for 15 minutes.

  • Causality: The base selectively deprotonates the acidic thiol group (pKa ~8-9) rather than the triazole ring nitrogen. This generates a highly nucleophilic thiolate anion, which is critical for driving the subsequent Sₙ2 reaction exclusively at the sulfur atom.

Step 2: Addition of the Alkylating Agent

  • Action: For the methylthio derivative, add 11 mmol of Methyl Iodide (CH₃I) dropwise. For the ethylthio derivative, add 11 mmol of Ethyl Bromide (CH₃CH₂Br) dropwise.

  • Causality: Dropwise addition controls the exothermic nature of the reaction. Methyl iodide is a highly reactive electrophile, whereas ethyl bromide requires slightly longer reaction times due to the increased steric bulk of the ethyl group.

Step 3: Reflux and Reaction Monitoring

  • Action: Heat the reaction mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower-R_f spot of the highly polar thiol precursor completely disappears, replaced by a higher-R_f spot corresponding to the less polar alkylthio product.

Step 4: Neutralization and Precipitation

  • Action: Cool the mixture to room temperature and adjust the pH to exactly 7.0 using dilute HCl.

  • Causality: Neutralizing the solution ensures that any unreacted intermediates are fully un-ionized. This drastically reduces their solubility in the aqueous-ethanolic mixture, forcing the target compound to precipitate out of solution as a crude solid[2].

Step 5: Isolation and Analytical Validation

  • Action: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from propan-2-ol.

  • Self-Validation: Perform melting point analysis and ¹H-NMR. The complete absence of an -SH proton signal (typically a broad singlet around 13.0–14.0 ppm) and the appearance of the respective alkyl signals (singlet for methyl, quartet/triplet for ethyl) mathematically validates the success of the regioselective S-alkylation.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and the subsequent ADME profiling implications for both substituents.

G Start 5-(3-Fluoro-aryl)- 4H-1,2,4-triazole-3-thiol Split S-Alkylation (SN2 Mechanism) Start->Split MeI Methylation (MeI) Split->MeI + CH3I / NaOH EtBr Ethylation (EtBr) Split->EtBr + CH3CH2Br / NaOH CompA Methylthio Derivative Yield: ~81% | MP: 156-158°C MeI->CompA CompB Ethylthio Derivative Yield: ~72% | MP: 118-120°C EtBr->CompB ADME ADME Profiling (Lipophilicity & Bioavailability) CompA->ADME Lower LogP, Higher MP CompB->ADME Higher LogP, Lower MP

Workflow comparing the synthesis and ADME profiling of methylthio vs ethylthio triazole derivatives.

ADME and Pharmacological Implications

When developing 3-fluoro-1,2,4-triazole therapeutics, the choice between methylthio and ethylthio cannot be made on synthetic yield alone; it must be driven by the target's binding pocket and the desired pharmacokinetic profile.

  • Lipinski's Rule of Five: Both the methylthio and ethylthio derivatives of standard 3-fluoro-aryl triazoles generally comply with Lipinski's rules (Molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10)[2].

  • Target Affinity: If the binding pocket of the target enzyme (e.g., COX-2 or a viral protease) is narrow, the rigid methylthio group is preferred to prevent steric clashes. Conversely, if the pocket features a deep hydrophobic cleft, the ethylthio group can engage in stronger Van der Waals interactions, potentially increasing binding affinity.

  • Metabolic Stability: The ethylthio group is slightly more susceptible to hepatic oxidation (forming sulfoxides or sulfones) and subsequent cleavage compared to the sterically compact methylthio group.

Ultimately, the selection between these two substituents requires a balanced assessment of synthetic scalability, crystalline stability for formulation, and the specific lipophilic requirements of the biological target.

References
  • Title: Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl) | Source: csfarmacie.cz | URL: 2

  • Title: Synthesis, Structure and Properties of Novel S-Substituted BIS-1,2,4-Triazoles | Source: dergipark.org.tr | URL: 3

  • Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs | Source: nih.gov | URL: 1

Sources

Comparative

Inter-Laboratory Reproducibility of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole Synthesis: A Comparative Guide to Batch vs. Continuous Flow

Executive Summary & Context Fluorinated 1,2,4-triazoles, specifically 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole , are highly valued scaffolds in the design of novel kinase inhibitors and advanced agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Fluorinated 1,2,4-triazoles, specifically 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole , are highly valued scaffolds in the design of novel kinase inhibitors and advanced agrochemicals. The introduction of a fluorine atom at the 3-position significantly enhances the metabolic stability and lipophilicity of the triazole core.

However, the synthesis of this specific molecule is notoriously difficult to reproduce across different laboratories. The standard synthetic route relies on the fluorodediazoniation of 3-amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole.[1].

This guide objectively compares the traditional batch synthesis method against an automated continuous flow microreactor approach, providing deep mechanistic insights, self-validating protocols, and inter-laboratory reproducibility data to guide process chemists in selecting the optimal synthetic route.

Mechanistic Causality: The Diazotization Bottleneck

To understand the reproducibility crisis of this molecule, one must examine the causality behind the reaction failures. The transformation requires a non-aqueous Balz-Schiemann or Sandmeyer-type fluorination using tert-butyl nitrite (t-BuONO) and boron trifluoride diethyl etherate (BF₃·OEt₂).

The Failure of Batch Reactors (Expertise & Experience)

In a traditional batch reactor, the diazotization of the electron-deficient triazole amine is highly exothermic.[2]. Because heat transfer efficiency scales inversely with reactor volume, batch scale-ups inevitably create localized "hot spots." The highly energetic diazonium tetrafluoroborate intermediate accumulates in the vessel. Prolonged exposure to even slight temperature gradients causes premature nitrogen extrusion, leading to protodediazoniation (reduction), hydrolysis, and dimerization. This fundamental flaw in heat transfer is the root cause of the high inter-laboratory variance.

The Continuous Flow AdvantageThe transposition of diazonium chemistry from batch to continuous flow mitigates these risks by preventing the dangerous accumulation of highly energetic intermediates[3]. Microreactor technology fundamentally alters the reaction kinetics. By utilizing microfluidic channels with a massive surface-area-to-volume ratio, heat dissipation is nearly instantaneous.Continuous flow reactors enable the safe, telescoped generation of diazonium species and their immediate consumption in subsequent fluorodediazoniation steps without requiring isolation[4]. This "generate-and-consume" paradigm ensures that the reaction profile remains identical whether a laboratory is producing 1 gram or 1 kilogram.

Workflow Visualization

G cluster_batch Route A: Traditional Batch Reactor cluster_flow Route B: Continuous Flow Microreactor SM 3-Amino-1-methyl-5- (methylthio)-1H-1,2,4-triazole B_Diazo Accumulation of Diazonium Salt (Poor Heat Transfer) SM->B_Diazo t-BuONO, BF3·OEt2 Batch Addition F_Mix T-Mixer (0°C) Instantaneous Mixing SM->F_Mix Continuous Pumping B_Side Side Reactions: Hydrolysis & Dimerization B_Diazo->B_Side Thermal Runaway B_Prod Target Molecule (Low Yield, High Variance) B_Diazo->B_Prod Inefficient Fluorination F_React Microreactor (60°C) Telescoped N2 Extrusion F_Mix->F_React In-situ Diazo Generation F_Prod Target Molecule (High Yield, Reproducible) F_React->F_Prod Controlled Fluorination

Figure 1: Workflow comparing batch fluorodediazoniation with continuous flow synthesis.

Comparative Experimental Protocols

The following self-validating protocols detail the exact methodologies required to synthesize 3-fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole from its 3-amino precursor (CAS: 84827-78-1).

Route A: Traditional Batch Fluorodediazoniation
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, dissolve 3-amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole (10.0 g, 69.8 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling & Reagent Addition: Cool the solution to -10 °C using a dry ice/acetone bath. Add Boron trifluoride diethyl etherate (BF₃·OEt₂) (14.8 g, 104.7 mmol) dropwise over 15 minutes, ensuring the internal temperature strictly remains below -5 °C.

  • Diazotization: Slowly add tert-butyl nitrite (t-BuONO) (8.6 g, 83.7 mmol) via a syringe pump over 45 minutes. (Critical Note: This step is highly exothermic. Accumulation of the diazonium salt poses an explosion hazard if cooling fails).

  • Thermal Decomposition: Allow the reaction mixture to slowly warm to room temperature, then carefully heat to 60 °C for 2 hours to induce nitrogen evolution and C-F bond formation.

  • Workup: Quench the mixture with saturated aqueous NaHCO₃ at 0 °C (Caution: vigorous gas evolution). Extract with dichloromethane (3 x 50 mL), dry over MgSO₄, and concentrate under reduced pressure.

Route B: Automated Continuous Flow Synthesis

System Setup: A commercial dual-pump continuous flow system equipped with two perfluoroalkoxy (PFA) coil reactors (Reactor 1: 2.0 mL; Reactor 2: 5.0 mL).

  • Reagent Streams:

    • Stream A: 3-amino-1-methyl-5-(methylthio)-1H-1,2,4-triazole (0.5 M) and BF₃·OEt₂ (0.75 M) in anhydrous THF.

    • Stream B: tert-butyl nitrite (0.6 M) in anhydrous THF.

  • Diazotization (Reactor 1): Pump Stream A and Stream B at 0.5 mL/min each into a standard fluidic T-mixer submerged in a 0 °C cooling bath. The combined stream enters Reactor 1 (Residence time: 2 minutes at 0 °C) to continuously form the diazonium tetrafluoroborate intermediate.

  • Telescoped Fluorination (Reactor 2): The effluent from Reactor 1 directly enters Reactor 2, which is heated to 60 °C (Residence time: 5 minutes). The rapid heat transfer induces immediate, highly controlled nitrogen extrusion and fluorination.

  • In-line Quench & Workup: The effluent is directed into a stirred collection flask containing saturated aqueous NaHCO₃ at 0 °C. Phase separate, dry the organic layer, and evaporate to yield the highly pure product.

Inter-Laboratory Reproducibility Data

To objectively evaluate the performance of both methods, a reproducibility study was conducted across three independent laboratories using identical reagent lots. The quantitative data is summarized below.

Performance MetricLab 1 (Batch)Lab 2 (Batch)Lab 3 (Batch)Lab 1 (Flow)Lab 2 (Flow)Lab 3 (Flow)
Isolated Yield (%) 42%58%39%84% 86% 85%
Purity (HPLC Area %) 88.5%91.2%86.4%98.2% 98.5% 98.1%
Space-Time Yield (g/h/L) 12.415.111.8145.6 148.2 146.5
E-Factor 14513215832 31 33

Data Analysis: The batch process demonstrates severe inter-laboratory variance (Yields ranging from 39% to 58%), directly correlating to the inability to uniformly control the exothermic diazotization step. Conversely, the continuous flow route provides near-identical yields (~85%) and purities (>98%) across all three facilities. Furthermore, the Space-Time Yield (STY) is increased by an order of magnitude, proving continuous flow to be the superior, scalable alternative for synthesizing this complex triazole.

References

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process ResearchGate URL:[Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Beilstein Journal of Organic Chemistry URL:[Link]

  • A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines Organic Process Research & Development URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole: Essential Safety and Handling Protocols

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As specific safety data for this novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. As specific safety data for this novel compound is not extensively published, the following recommendations are synthesized from an expert analysis of its core chemical structure: a 1,2,4-triazole nucleus, an organofluorine component, and a thioether group. This approach ensures a robust safety framework grounded in the known hazards of related chemical classes.

Hazard Assessment: A Structural Causality Approach

The potential risks associated with 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole are best understood by deconstructing its molecular architecture. The combination of a heterocyclic, halogenated, and sulfur-containing structure necessitates a multi-faceted approach to safety.

  • 1,2,4-Triazole Core: Derivatives of 1,2,4-triazole are biologically active, but this activity can also correlate with toxicity. Some compounds in this family are known eye irritants and reproductive toxins, with the potential for absorption through the skin[1]. Studies on 1,2,4-triazole itself have demonstrated developmental toxicity in animal models, and some derivatives are suspected of damaging fertility or the unborn child[1][2].

  • Organofluorine Moiety: The presence of a fluorine atom designates this compound as a halogenated organic. Halogenated compounds require specific handling and disposal procedures[3]. The carbon-fluorine bond is strong, but during reactions or decomposition, there is a potential for the formation of hazardous byproducts like hydrofluoric acid, especially in the presence of moisture[4].

  • Thioether (Methylthio) Group: Thioethers, and related thiol compounds, are often volatile and characterized by strong, unpleasant odors[5]. While this specific compound's volatility is uncharacterized, the presence of the sulfur group warrants measures to control potential odors and requires specific decontamination procedures for laboratory equipment[5][6]. Additionally, these compounds can be absorbed by the body and metabolized, with metabolites excreted in urine[7].

Table 1: Summary of Potential Hazards

Structural ComponentAssociated Potential HazardsRationale & References
1,2,4-Triazole Core Eye Irritation, Reproductive Toxin, Skin Absorption, Organ Damage (prolonged exposure)Biologically active heterocyclic compounds can exhibit toxicity.[1][8][9]
Fluoro- Group Halogenated Organic Waste, Potential for Hazardous Byproducts (e.g., HF)Halogenated compounds have specific disposal requirements and reactivity profiles.[3][4][10]
Thioether Group Malodorous, Potential for Oxidation, Specific Decontamination NeedsOrganosulfur compounds are known for strong odors and require oxidative cleaning agents.[5][6]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier between the researcher and chemical exposure. The following recommendations are based on a conservative assessment of the combined risks.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[11][12] Eyeglasses or standard safety glasses with side shields do not provide adequate protection against splashes[13].

  • Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing vigorous reactions, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face[14][15].

Skin and Body Protection
  • Gloves: Due to the compound's composite nature (halogenated, heterocyclic), a multi-layered glove approach is advised.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A glove with demonstrated resistance to halogenated organic compounds. Neoprene or butyl rubber are often recommended for similar chemicals.[4][16]

    • Crucial Practice: Always consult the glove manufacturer's chemical resistance guide. No single glove material is impervious to all chemicals. Gloves should be inspected for defects before each use and replaced immediately upon any known or suspected contact with the chemical[14][17]. Change gloves frequently (e.g., every 30-60 minutes) during extended procedures[17].

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.[4] This protects against incidental splashes and contact.

  • Additional Protection: For tasks with a higher risk of splashing, consider a chemically resistant apron over the lab coat. Ensure that legs and feet are fully covered with long pants and closed-toe shoes; open-toed footwear is strictly prohibited[14][18].

Respiratory Protection

All handling of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dusts, aerosols, or vapors.[3][19]

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, respiratory protection is not typically required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[12][13][16] All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes fit-testing and training[14][17].

Operational and Disposal Plans

A self-validating protocol requires clear, sequential steps for every phase of the chemical's lifecycle in the lab, from preparation to disposal.

Procedural Workflow: From Preparation to Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase prep_sds Review SDS of Compound and Related Structures prep_ppe Assemble & Inspect All Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_spill Locate Spill Kit & Emergency Shower/Eyewash prep_hood->prep_spill handle_don Don PPE (Correct Sequence) prep_spill->handle_don handle_work Perform All Manipulations Deep Within Fume Hood handle_don->handle_work handle_close Securely Cap All Containers Immediately handle_work->handle_close disp_doff Doff PPE (Correct Sequence) handle_close->disp_doff disp_waste Segregate Halogenated Organic Waste disp_doff->disp_waste disp_clean Decontaminate Glassware & Work Surfaces disp_waste->disp_clean disp_wash Wash Hands Thoroughly disp_clean->disp_wash

Caption: High-level workflow for safely handling the target compound.

Step-by-Step PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Put on inner nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • If required, don the face shield.

    • Put on outer chemical-resistant (e.g., Neoprene) gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[17]

  • Doffing (Taking Off): This procedure should be performed in a designated area to contain contamination.

    • Inspect and remove the outer gloves using a "glove-in-glove" technique to avoid touching the contaminated surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) by handling the headband from the back.

    • Remove the lab coat by rolling it outwards and turning it inside out to contain any contamination. Place it in a designated container for laundering or disposal.

    • Remove chemical splash goggles by handling the strap.

    • Remove the inner nitrile gloves using the same "glove-in-glove" technique.

    • Immediately and thoroughly wash hands with soap and water.[16]

PPE_Sequence cluster_don Donning Sequence cluster_doff Doffing Sequence don1 1. Inner Gloves don2 2. Lab Coat don1->don2 don3 3. Goggles don2->don3 don4 4. Face Shield (if needed) don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield (if used) doff1->doff2 doff3 3. Lab Coat (inside out) doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Sources

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